molecular formula C19H19N7O2S B2389857 (2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone CAS No. 1105219-45-1

(2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone

Cat. No.: B2389857
CAS No.: 1105219-45-1
M. Wt: 409.47
InChI Key: HLVOQPHDCKSJNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells by employing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a thiazole ring substituted at positions 2, 4 and 5 . The structure also includes a piperazine ring and a triazole ring . The molecular formula is C21H23N7O2S .

Scientific Research Applications

Chemical Synthesis and Derivative Development

Research on similar compounds has led to the development of novel synthetic routes and derivatives, highlighting the chemical versatility and potential for generating a range of bioactive molecules. Abdelhamid et al. (2012) demonstrated a new approach for synthesizing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, which could be structurally related to the compound . These synthetic routes offer pathways to explore the chemical space around the core structure of the compound for potential therapeutic or material applications (Abdelhamid, Shokry, & Tawfiek, 2012).

Potential Anticancer and Antiviral Applications

Compounds with structural similarities have shown promising in vitro anticoronavirus and antitumoral activity, as explored by Jilloju et al. (2021). They synthesized derivatives with subtle structural variations that allowed tuning biological properties towards antiviral or antitumoral activities, indicating potential research applications for the compound in antiviral and cancer research (Jilloju et al., 2021).

Antimicrobial and Antibacterial Potential

Research has also explored the antimicrobial potential of compounds within this chemical family. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, which demonstrated activity against tested microorganisms. This suggests that compounds with the furan moiety, similar to the compound , could possess valuable antimicrobial properties and warrant further investigation for potential applications in combating bacterial infections (Başoğlu et al., 2013).

Enzyme Inhibition and Therapeutic Targets

The heterocyclic cores similar to those found in the compound have been evaluated for their affinity towards various biological targets. Swanson et al. (2009) explored small molecules with a heterocyclic core for in vitro affinity at the human histamine H(3) receptor, indicating the potential of such compounds for therapeutic applications and as tools for studying biological pathways (Swanson et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .

Pharmacokinetics

Based on its structure, it is likely to be metabolized by the liver and excreted in the urine . The bioavailability of the compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing the cell from dividing and proliferating. This could potentially be used to halt the growth of cancer cells, making it a potential candidate for anticancer therapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells .

Biochemical Analysis

Biochemical Properties

(2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For instance, it can inhibit or activate enzymes involved in cellular respiration, leading to changes in cellular energy production. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and affecting cellular communication .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can alter gene expression by binding to transcription factors, thereby influencing the transcription of genes involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. Additionally, it can activate or inhibit signaling pathways by binding to receptors on the cell surface, thereby modulating cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as increased expression of detoxifying enzymes. Additionally, the compound’s effects on cellular function can vary depending on the duration of exposure, with short-term exposure leading to acute effects and long-term exposure resulting in chronic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefit with minimal adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism and energy production. Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, resulting in altered levels of metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound within specific tissues can impact its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or targeting signals. For example, it can be directed to the nucleus to interact with DNA and transcription factors, influencing gene expression. Alternatively, it can localize to the mitochondria to modulate cellular respiration and energy production .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2S/c1-12-17(29-13(2)20-12)19(27)25-9-7-24(8-10-25)16-6-5-15-21-22-18(26(15)23-16)14-4-3-11-28-14/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVOQPHDCKSJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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